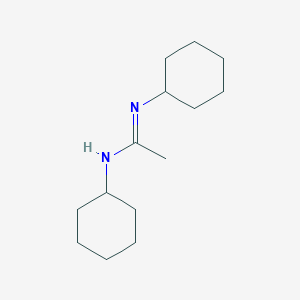
N,N'-dicyclohexylethanimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-dicyclohexylethanimidamide: is an organic compound characterized by the presence of two cyclohexyl groups attached to an ethanimidamide core. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions:
Decarboxylation of Cyclohexyl Isocyanate: One common method for preparing N,N’-dicyclohexylethanimidamide involves the decarboxylation of cyclohexyl isocyanate using phosphine oxides as a catalyst.
Cyclohexyl Amine and Cyclohexyl Isocyanide Coupling: Another method involves the coupling of cyclohexyl amine and cyclohexyl isocyanide in the presence of palladium acetate, iodine, and oxygen.
Industrial Production Methods: Industrial production methods for N,N’-dicyclohexylethanimidamide typically involve large-scale synthesis using the aforementioned routes, optimized for yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: N,N’-dicyclohexylethanimidamide can undergo oxidation reactions, forming various oxidized products.
Reduction: This compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N,N’-dicyclohexylethanimidamide oxide, while reduction may produce N,N’-dicyclohexylethanimidamide hydride.
科学的研究の応用
Chemistry: N,N’-dicyclohexylethanimidamide is widely used as a reagent in organic synthesis, particularly in the formation of amides, peptides, and esters .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions due to its ability to form stable complexes with various biomolecules.
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials due to its reactivity and stability.
作用機序
The mechanism of action of N,N’-dicyclohexylethanimidamide involves its interaction with various molecular targets, including enzymes and proteins. It can form stable complexes with these targets, thereby modulating their activity and function. The specific pathways involved depend on the context in which the compound is used.
類似化合物との比較
N,N-dimethylethanamide: A tertiary amine with similar reactivity but different steric properties.
N-ethylethanamide: A secondary amine with comparable chemical behavior but distinct structural features.
N-methyl-1-propanamide: Another secondary amine with similar functional groups but different alkyl chain lengths.
Uniqueness: N,N’-dicyclohexylethanimidamide is unique due to its dual cyclohexyl groups, which impart distinct steric and electronic properties. These features make it particularly useful in specific synthetic applications and research contexts.
特性
CAS番号 |
57999-32-3 |
|---|---|
分子式 |
C14H26N2 |
分子量 |
222.37 g/mol |
IUPAC名 |
N,N'-dicyclohexylethanimidamide |
InChI |
InChI=1S/C14H26N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h13-14H,2-11H2,1H3,(H,15,16) |
InChIキー |
RFWAAHAPVPVWCT-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1CCCCC1)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


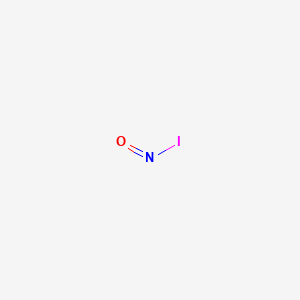
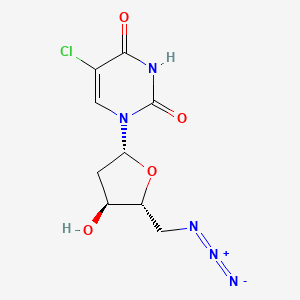

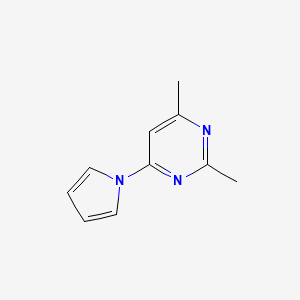
silane](/img/structure/B14621063.png)
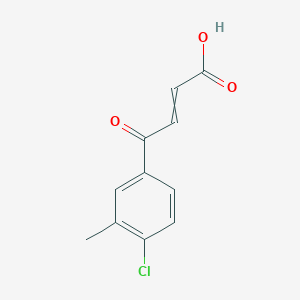
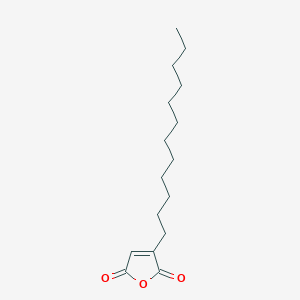
![4-[(Butan-2-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14621071.png)
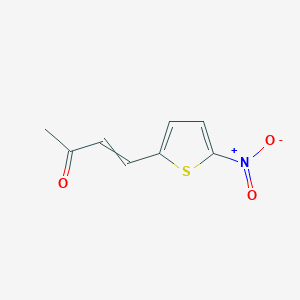
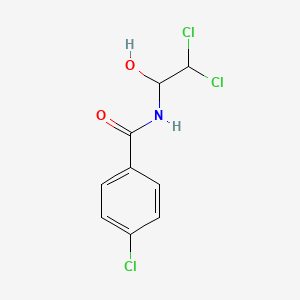

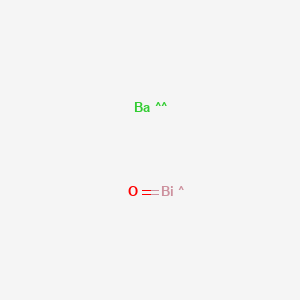
![4-[(1E)-3-Methyl-3-pentyltriaz-1-en-1-yl]benzamide](/img/structure/B14621089.png)
![3-Propyl[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14621091.png)
